molecular formula C5H10O5 B144940 beta-D-Ribofuranose CAS No. 131064-98-7

beta-D-Ribofuranose

Cat. No. B144940
CAS RN: 131064-98-7
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-TXICZTDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Ribofuranose is a five-membered ring sugar that is an essential component of nucleic acids, such as RNA and DNA. It is also a crucial component of coenzymes, such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are involved in various metabolic processes.

Mechanism of Action

Beta-D-Ribofuranose is involved in various biochemical and physiological processes, including the synthesis of nucleic acids and coenzymes. It is also involved in the regulation of gene expression and the metabolism of carbohydrates, fats, and proteins. Additionally, Beta-D-Ribofuranose is a precursor for various other molecules, such as ribonucleotides and deoxyribonucleotides, which are involved in DNA and RNA synthesis.
Biochemical and Physiological Effects:
Beta-D-Ribofuranose has various biochemical and physiological effects, including the regulation of gene expression, the metabolism of carbohydrates, fats, and proteins, and the synthesis of nucleic acids and coenzymes. Additionally, it is involved in the regulation of various metabolic pathways, such as the citric acid cycle and oxidative phosphorylation.

Advantages and Limitations for Lab Experiments

Beta-D-Ribofuranose has various advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it is stable under various conditions and has a long shelf life. However, one limitation is that it can be difficult to purify, which can lead to contamination and inaccurate results.

Future Directions

There are various future directions for the study of Beta-D-Ribofuranose, including the development of new synthesis methods and the study of its role in various metabolic processes. Additionally, there is a need for further research into the biochemical and physiological effects of Beta-D-Ribofuranose, as well as its potential therapeutic applications. Furthermore, the study of Beta-D-Ribofuranose in the context of nucleic acid structure and function is an area of ongoing research.

Scientific Research Applications

Beta-D-Ribofuranose has various scientific research applications, including in the field of biochemistry, where it is used as a substrate for enzymes involved in nucleic acid metabolism. It is also used in the study of RNA and DNA structure and function. Additionally, Beta-D-Ribofuranose is used in the synthesis of various coenzymes, such as beta-D-Ribofuranose and FAD, which are involved in various metabolic processes.

properties

IUPAC Name

(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189975
Record name beta-D-Ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Ribofuranose

CAS RN

36468-53-8
Record name beta-D-Ribose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Ribofuranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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